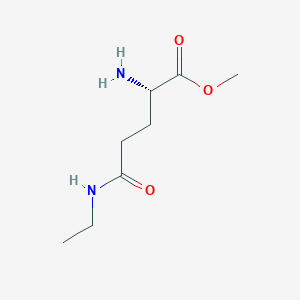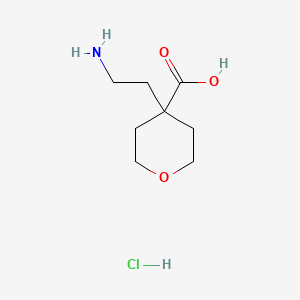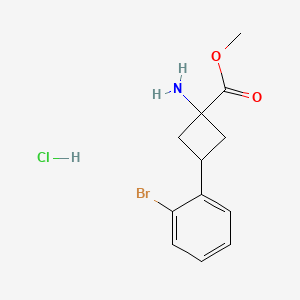
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride is an organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by the presence of a bromophenyl group attached to a cyclobutane ring, which is further substituted with an amino group and a methyl ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the bromination of a phenyl-substituted cyclobutane, followed by the introduction of an amino group through nucleophilic substitution. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Phenyl-substituted cyclobutane derivatives.
Substitution: Hydroxyl or alkyl-substituted cyclobutane derivatives.
科学研究应用
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
作用机制
The mechanism by which Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride
- Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate
- Methyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride
Uniqueness
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C12H15BrClNO2 |
|---|---|
分子量 |
320.61 g/mol |
IUPAC 名称 |
methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-16-11(15)12(14)6-8(7-12)9-4-2-3-5-10(9)13;/h2-5,8H,6-7,14H2,1H3;1H |
InChI 键 |
AEZHWMWNORESLU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC(C1)C2=CC=CC=C2Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


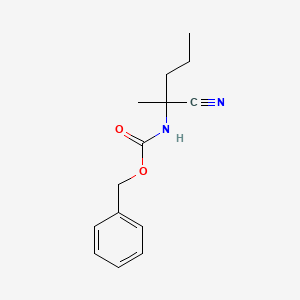
![4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13484154.png)
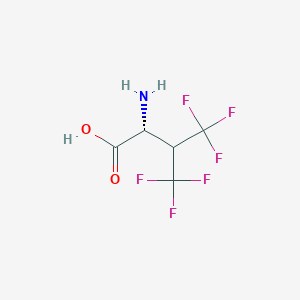
![Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate](/img/structure/B13484167.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B13484170.png)
![Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484171.png)
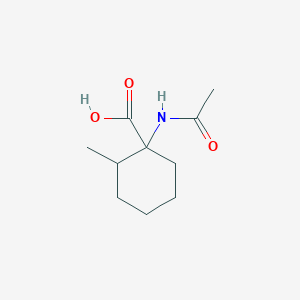
![1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13484177.png)
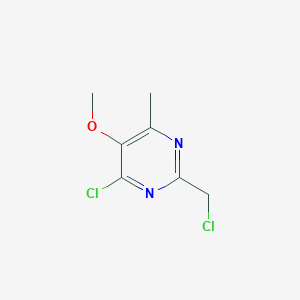
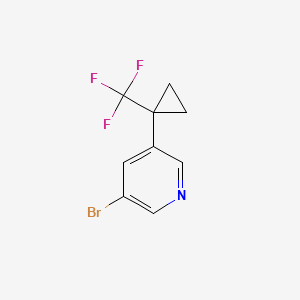
![(3aR,9bR)-2-(1-benzofuran-5-sulfonyl)-5-methyl-1H,2H,3H,3aH,4H,5H,9bH-pyrrolo[3,4-c]1,6-naphthyridin-4-one](/img/structure/B13484189.png)
